N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine
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Overview
Description
N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine is a heterocyclic compound that features both furan and pyrazine rings
Mechanism of Action
Target of Action
N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine is a compound that has been synthesized for developing novel scaffolds as anticancer agents . The primary target of this compound is the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
The interaction of this compound with its target, EGFR, results in the inhibition of the receptor’s activity . This inhibition disrupts the normal signaling pathways regulated by EGFR, leading to changes in cell behavior that can include reduced proliferation and increased cell death .
Biochemical Pathways
This compound affects the EGFR signaling pathway . This pathway is involved in many cellular processes, including cell growth and division. When EGFR is inhibited by this compound, these processes can be disrupted, leading to the potential for decreased tumor growth and proliferation .
Pharmacokinetics
The compound was synthesized and evaluated for its cytotoxic activities against several cancer cell lines , suggesting that it has sufficient bioavailability to exert its effects in these cells.
Result of Action
The molecular and cellular effects of this compound’s action include potent anticancer activities against certain cancer cell lines . Specifically, the compound exhibited potent anticancer activities against A549, HeLa, SW480 cancer cell lines and weak activities on HepG2, which signifies that the compound is likely to be an EGFR inhibitor as expected .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine typically involves the reaction of furan-2-ylmethanamine with 3-methylpyrazin-2-amine under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield. This method uses microwave radiation to accelerate the reaction between furan-2-ylmethanamine and 3-methylpyrazin-2-amine, resulting in higher purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Both the furan and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted furan and pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound shares the furan ring and has shown similar biological activities, including enzyme inhibition.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan-containing compound with potential antimicrobial and anticancer properties.
Uniqueness
N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine is unique due to the presence of both furan and pyrazine rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-10(12-5-4-11-8)13-7-9-3-2-6-14-9/h2-6H,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPWDSGUCLXIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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